molecular formula C22H28FN3O4S B2684172 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 897619-00-0

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2684172
CAS No.: 897619-00-0
M. Wt: 449.54
InChI Key: JTNJQKFUPHZDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Piperazine-based compounds are extensively investigated as key scaffolds in drug discovery, particularly for their interactions with central nervous system targets . The specific molecular architecture of this compound, featuring both 4-fluorophenyl and 4-methoxyphenyl pharmacophores, is characteristic of ligands designed to interact with complex receptor systems. Research into structurally related sulfonamide-containing compounds has demonstrated their potential as modulators of various biological targets, including enzyme systems and receptor families . The fluorophenyl moiety enhances binding affinity and selectivity in many pharmaceutical targets, while the methoxyphenyl group contributes to specific electronic and steric properties that influence bioavailability and receptor interaction. The ethanesulfonyl linker connecting the propanamide chain to the piperazine core provides structural rigidity and can significantly impact the compound's metabolic stability and overall pharmacokinetic profile. Researchers utilize this chemical entity as a critical intermediate in synthetic chemistry workflows and as a pharmacological probe for investigating structure-activity relationships in the development of novel therapeutic agents . The compound's research applications extend to molecular screening libraries, target validation studies, and mechanism of action investigations relevant to several disease pathways. Proper handling procedures should be followed, and all research protocols must comply with applicable institutional safety guidelines and regulations.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-30-21-9-2-18(3-10-21)4-11-22(27)24-12-17-31(28,29)26-15-13-25(14-16-26)20-7-5-19(23)6-8-20/h2-3,5-10H,4,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNJQKFUPHZDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide, a synthetic compound belonging to the class of benzamide derivatives, has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine ring, a sulfonyl group, and a methoxyphenyl moiety, which contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Piperazine Ring Enhances binding affinity to biological targets
Sulfonyl Group Improves solubility and pharmacokinetics
Methoxyphenyl Moiety Imparts specificity in receptor interactions

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction modulates neurotransmitter systems, which is critical for its proposed therapeutic effects in treating neurological disorders such as anxiety and depression.

Antidepressant and Anxiolytic Effects

In preclinical studies, the compound has shown significant promise in alleviating symptoms of anxiety and depression. Its ability to modulate serotonin and dopamine receptors suggests potential utility as an antidepressant agent. For instance, studies have demonstrated that compounds with similar structural features exhibit enhanced activity at low concentrations (e.g., EC50 values around 0.20 μM) .

Antimicrobial Activity

The compound's sulfonamide moiety is associated with antibacterial properties. Various derivatives of sulfonamides have been evaluated for their antimicrobial efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis. In vitro studies indicate moderate to strong inhibition against these pathogens, suggesting that this compound may also hold potential as an antimicrobial agent .

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE). Inhibition of AChE is a critical mechanism in the treatment of neurodegenerative diseases like Alzheimer's. The compound has shown promising results in enhancing cognitive function in animal models by inhibiting AChE activity .

Case Studies

  • Antidepressant Activity Study : A study involving rodent models demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors in elevated plus maze tests. The results indicated a dose-dependent effect, with optimal efficacy observed at lower doses.
  • Antimicrobial Efficacy : In vitro testing against various bacterial strains revealed that compounds similar to this compound exhibited significant antibacterial activity, especially against Gram-positive bacteria.
  • Cognitive Enhancement : A recent study highlighted the potential cognitive-enhancing effects of this compound through its action on cholinergic pathways, showing improvements in memory retention and learning tasks in animal models.

Scientific Research Applications

Medicinal Chemistry Applications

  • Therapeutic Agent Development :
    • The compound is investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. Its structural characteristics suggest it may modulate neurotransmitter release and uptake effectively.
  • Drug Design :
    • N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide is utilized in the design of drugs targeting specific receptor sites. Its ability to inhibit certain enzymes involved in disease pathways further supports its role in drug development.

Pharmacological Insights

The compound's mechanism of action primarily involves:

  • Receptor Binding : It exhibits high affinity for neurotransmitter receptors, influencing various physiological processes.
  • Enzyme Inhibition : The compound can inhibit enzymes associated with specific diseases, which contributes to its therapeutic effects.

Biological Research Applications

This compound serves as a valuable tool in biological studies aimed at understanding the role of piperazine derivatives in cellular systems. Its unique properties allow researchers to explore various biological pathways and mechanisms.

Industrial Applications

In industrial settings, this compound is used as an intermediate in the synthesis of other complex molecules, showcasing its versatility beyond medicinal applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Neuropharmacology : Research indicates that this compound can significantly affect neurotransmitter dynamics, leading to potential applications in treating conditions such as depression and anxiety disorders.
  • Anticonvulsant Activity : A study demonstrated that derivatives of this compound exhibited anticonvulsant properties comparable to established medications, suggesting its potential use in epilepsy treatment .
  • Comparative Analysis : When compared with similar compounds, this compound showed enhanced activity due to its unique functional groups .

Comparison with Similar Compounds

Key Observations :

  • The position and nature of substituents significantly affect yields. For instance, 3l (4-fluorophenyl) achieved a 76% yield compared to 3j (4-methoxyphenyl, 39%), suggesting electron-withdrawing groups (e.g., fluorine) may stabilize intermediates during synthesis .
  • Melting points correlate with crystallinity; amorphous solids (e.g., 3j ) contrast with oil-like derivatives (e.g., 3l ), indicating substituent-driven differences in molecular packing .

Amide Chain Modifications

Replacing the propanamide chain with pyrrolidine or pentanamide moieties alters bioactivity and physicochemical behavior (Table 2):

Compound Name Amide Structure Total % Activity Plaque Reduction (%) Cytotoxicity (HEK Cells) Source
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide Propanamide - - - Target
81.8: N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 81.8 0.574 Data not provided
7g: 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide Pentanamide - - -

Key Observations :

  • The pyrrolidine derivative (81.8 ) exhibits high total activity (81.8%) and moderate plaque reduction (0.574%), suggesting that cyclic amide structures may enhance target engagement without drastic cytotoxicity .

Comparison with Analogues :

  • Yields for piperazine derivatives range widely (39–76%), influenced by substituent electronic effects .
  • Melting points (132–230°C in ) suggest that halogenation (e.g., fluorine) increases crystallinity compared to methoxy groups .

Q & A

Q. What are the recommended synthetic strategies for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide?

Answer: The synthesis typically involves multi-step reactions:

Piperazine functionalization : Introduce the 4-fluorophenyl group to piperazine via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonation : React the piperazine derivative with a sulfonyl chloride (e.g., 2-chloroethanesulfonyl chloride) to form the sulfonyl ethyl intermediate .

Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the propanamide moiety with the 4-methoxyphenyl group .

Purification : Employ column chromatography (silica gel, gradient elution) and HPLC (≥98% purity validation) .

Q. How is the structural integrity of this compound verified during synthesis?

Answer: Validate the structure using:

  • NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm for fluorophenyl/methoxyphenyl groups; piperazine CH₂ signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry (ESI) : Match the molecular ion peak (e.g., [M+H]⁺) to the theoretical molecular weight .
  • HPLC : Ensure ≥95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What computational methods are used to predict the biological targets of this compound?

Answer:

Molecular docking : Screen against dopamine D3/D4 or serotonin receptors (e.g., 5-HT1A) using AutoDock Vina, focusing on the piperazine-sulfonyl pharmacophore .

Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) in explicit solvent models (TIP3P water) .

Free-energy calculations : Use MM-GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong interaction) .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

Core modifications :

  • Replace the 4-fluorophenyl group with chloro or trifluoromethyl to assess electronic effects .
  • Vary the sulfonyl ethyl chain length (e.g., methyl vs. propyl) to study steric impact.

Functional assays :

  • Test receptor binding (radioligand displacement assays for D2/D3 receptors) .
  • Measure EC₅₀/IC₅₀ in cell-based models (e.g., cAMP inhibition for GPCR activity) .

Statistical analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Answer:

Assay standardization : Replicate studies under controlled conditions (e.g., consistent cell lines, MTT assay protocols) .

Dose-response analysis : Test a broad concentration range (nM to μM) to identify off-target effects at higher doses .

Meta-analysis : Compare data across studies using tools like RevMan, adjusting for variables (e.g., solvent used, exposure time) .

Mechanistic follow-up : Conduct transcriptomics (RNA-seq) or proteomics to identify pathways affected in conflicting results .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Answer:

LogP modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

Metabolic stability : Replace labile groups (e.g., methyl ethers) with bioisosteres (e.g., trifluoromethyl) to slow CYP450-mediated degradation .

Prodrug design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability .

Pharmacokinetic assays : Measure plasma half-life (t₁/₂) and clearance rates in rodent models using LC-MS/MS quantification .

Q. How can researchers validate target engagement in complex biological systems?

Answer:

Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with target proteins, followed by pull-down assays and MS identification .

Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves (ΔTm ≥ 2°C indicates binding) in lysates treated with the compound .

In vivo imaging : Use fluorine-18 or tritium-labeled analogs for PET/SPECT imaging to track biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.